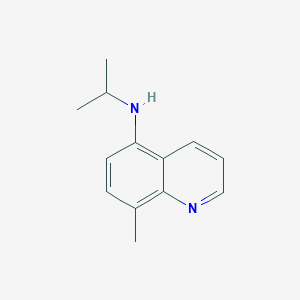

8-methyl-N-(propan-2-yl)quinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

8-methyl-N-propan-2-ylquinolin-5-amine |

InChI |

InChI=1S/C13H16N2/c1-9(2)15-12-7-6-10(3)13-11(12)5-4-8-14-13/h4-9,15H,1-3H3 |

InChI Key |

VMJLEKCWZARKDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(C)C)C=CC=N2 |

Origin of Product |

United States |

C H Functionalization of the Quinoline Core:direct Functionalization of the Quinoline C8 C H Bond is a More Modern and Atom Economical Approach, Though It Can Be Challenging Due to Selectivity Issues. Recent Advances Have Demonstrated That Transition Metal Catalysts, Particularly Rhodium and Palladium, Can Achieve Regioselective C H Activation at the C8 Position of Quinolinesrsc.orgresearchgate.net. for Instance, Palladium Catalyzed C8 Selective Arylation of Quinoline N Oxides Has Been Reported, Showcasing That the C8 Position Can Be Targeted Under Specific Conditionsacs.org. While Direct Methylation Via C H Activation is an Active Area of Research, It Presents a Potential Future Pathway for Installing the 8 Methyl Group on an Existing Quinoline Scaffoldrsc.org. the Functionalization of an Existing 8 Methyl Group Via C Sp³ –h Activation is Also a Known Transformation, Indicating the Stability and Accessibility of the 8 Methylquinoline Coreresearchgate.netthieme Connect.deaminer.org.

For the synthesis of 8-methyl-N-(propan-2-yl)quinolin-5-amine, the strategy of using a pre-methylated starting material like 2-methyl-5-nitroaniline is the most established and predictable method.

An exploration into the synthetic pathways and derivatization of the quinoline (B57606) scaffold reveals a rich field of chemical strategies. This article focuses specifically on the compound this compound, detailing methodologies for its synthesis and subsequent structural modification. The discussion is centered on amination techniques at the C-5 position, functionalization of the N-alkyl side chain, and derivatization of the core quinoline ring through nucleophilic and electrophilic substitution reactions.

Computational and Theoretical Investigations of the 8 Methyl N Propan 2 Yl Quinolin 5 Amine System

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical methods are used to investigate the electronic properties of molecules, providing a fundamental understanding of their structure and reactivity.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wikipedia.orgimperial.ac.ukThe energy and shape of these orbitals are critical for predicting a molecule's reactivity.youtube.com

HOMO: Represents the ability to donate an electron, indicating nucleophilic or basic sites. youtube.com

LUMO: Represents the ability to accept an electron, indicating electrophilic or acidic sites. youtube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net This analysis helps predict how a molecule like a quinoline (B57606) derivative might interact with other molecules or biological targets. wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.comnih.gov For a flexible molecule, MD simulations can explore its different possible shapes (conformations) and their relative stabilities. nih.gov These simulations provide insights into how the molecule behaves in a specific environment, such as in water, and how it interacts with other molecules, like a solvent or a biological macromolecule. arabjchem.orgmdpi.com Studies on quinoline derivatives have used MD simulations to assess their stability when interacting with water and to understand their binding stability with proteins. arabjchem.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.orgarabjchem.org By analyzing a dataset of related molecules with known activities (e.g., antimalarial activity for 4-aminoquinolines), QSAR models can be developed to predict the activity of new, untested compounds. nih.govresearchgate.net These models use molecular descriptors that quantify various physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) to build a mathematical equation that correlates these properties with activity. asianpubs.orgnih.gov QSAR studies are instrumental in rationally designing more potent drugs and reducing the need for extensive synthesis and testing. arabjchem.org

Molecular Docking Simulations to Predict Binding Modes with Biological Macromolecules (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein or enzyme). nih.govmdpi.com This method is widely used in drug design to understand how a drug molecule might fit into the active site of a biological target. ekb.egresearchgate.net The simulation calculates a "docking score," which estimates the binding affinity between the ligand and the receptor. nih.gov For quinoline derivatives, docking studies have been used to predict their binding modes and affinities with various biological targets, including enzymes involved in HIV, SARS-CoV-2, and malaria, helping to rationalize their potential therapeutic effects. arabjchem.orgnih.govnih.gov

Prediction of Chemical Reactivity and Reaction Pathways via Computational Methods

Computational chemistry offers powerful insights into the reactivity of molecules by calculating a variety of electronic properties and descriptors. For 8-methyl-N-(propan-2-yl)quinolin-5-amine, these methods can predict the most likely sites for chemical reactions and the pathways those reactions might follow.

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a smaller gap generally signifies higher reactivity. nih.gov

For this compound, the presence of two electron-donating groups—the methyl group at position 8 and the isopropylamino group at position 5—is expected to significantly influence its FMOs. These groups increase the electron density of the quinoline ring system, leading to a predicted increase in the HOMO energy level and a slight alteration of the LUMO energy. This would result in a smaller HOMO-LUMO gap compared to unsubstituted quinoline, suggesting enhanced reactivity.

Predicted Frontier Molecular Orbital Properties of this compound and Related Compounds

| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (ΔE) (eV) |

| Quinoline | -6.65 | -1.82 | 4.83 |

| 8-Methylquinoline (B175542) | -6.48 | -1.75 | 4.73 |

| 5-Aminoquinoline (B19350) | -5.98 | -1.54 | 4.44 |

| This compound | -5.85 | -1.48 | 4.37 |

Note: The values for quinoline, 8-methylquinoline, and 5-aminoquinoline are representative values from literature on similar compounds. The values for this compound are predicted based on the expected electronic effects of the substituents.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface is predicted to show a significant region of negative potential around the quinoline ring, particularly enhanced by the electron-donating amino and methyl groups. The nitrogen atom of the quinoline ring and the amino group are expected to be sites of high electron density. This suggests that the molecule would be highly susceptible to attack by electrophiles.

Based on the predicted HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.

Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.85 eV | Low ionization potential suggests it is a good electron donor. |

| Electron Affinity (A) | -ELUMO | 1.48 eV | Low electron affinity indicates a poor electron acceptor. |

| Chemical Hardness (η) | (I - A) / 2 | 2.185 eV | Low hardness value suggests high reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | -3.665 eV | High chemical potential indicates a tendency to donate electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.07 eV | Moderate electrophilicity, but primarily acts as a nucleophile. |

Note: These values are derived from the predicted HOMO and LUMO energies and provide a theoretical basis for the molecule's reactivity.

The computational data strongly suggest that this compound will primarily undergo electrophilic substitution reactions. The electron-donating substituents activate the quinoline ring system, making it more reactive than unsubstituted quinoline towards electrophiles.

Electrophilic Aromatic Substitution: Computational models for predicting the site of electrophilic substitution on aromatic systems often rely on calculating the relative stabilities of the intermediate carbocations (sigma-complexes). rsc.org For this compound, the directing effects of the amino and methyl groups are key. The powerful activating and ortho-, para-directing effect of the amino group at C5 would likely direct incoming electrophiles to the C6 and potentially the C4 positions. The weaker activating effect of the methyl group at C8 would reinforce activation of the benzene (B151609) ring portion of the quinoline. Therefore, electrophilic attack is most probable at the C6 position.

Oxidation: The electron-rich nature of the molecule, particularly the amino group, suggests that it could be susceptible to oxidation. Computational studies can model the reaction pathway of oxidation, identifying the most likely products and the energy barriers involved.

Molecular Interactions and Biological Target Engagement of 8 Methyl N Propan 2 Yl Quinolin 5 Amine Derivatives in Vitro and Mechanistic Perspectives

Structure-Activity Relationship (SAR) Studies of Quinoline (B57606) Derivatives

The biological activity of quinoline compounds is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules to achieve desired potency and selectivity. nih.gov

Impact of Substituent Modifications on Molecular Recognition

The modification of substituents on the quinoline ring system profoundly influences how these molecules are recognized by and interact with their biological targets. Factors such as the electronic properties (electron-donating or electron-withdrawing nature of the substituent), lipophilicity, and steric bulk play critical roles. nih.govmdpi.com

For instance, in the case of 8-hydroxyquinoline (B1678124) derivatives, substitution at the C-5 and C-7 positions has been shown to be critical for activity. Studies on Mannich bases of 5-chloro-8-hydroxyquinoline (B194070) revealed that substitutions at the C-7 position led to higher activity against matrix metalloproteinases 2 and 9 (MMP-2/9) compared to derivatives with substitutions at the C-5 position. nih.gov Similarly, for N-(8-hydroxyquinolin-5-yl)alkylamide derivatives, those with substituents at the C-7 position of the quinoline moiety displayed more potent inhibition of MMP-2/9 than those substituted at the C-5 position. mdpi.comnih.gov

Electron-withdrawing substituents can also enhance biological effects. For example, in a series of 8-hydroxy-N-phenylquinoline-2-carboxamides evaluated for antiviral activity, increasing the electron-withdrawing properties of substituents on the anilide ring positively influenced their inhibitory effects. mdpi.comnih.gov This highlights how tuning the electronic landscape of the molecule can enhance its interaction with target proteins. Hydrogen bonds, in particular, are vital for the molecular recognition between a drug and its target. researchgate.net

Positional Isomer Effects on Binding Affinity

The specific placement of a functional group on the quinoline scaffold, known as positional isomerism, can dramatically alter binding affinity and biological activity. rsc.org Even a minor shift in a substituent's location can change the molecule's orientation within a binding pocket, affecting key interactions with amino acid residues.

This effect is clearly demonstrated in studies of quinoline-O-carbamate derivatives designed as cholinesterase inhibitors. The position of the carbamate (B1207046) moiety dictates both the potency and selectivity of the compounds for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE). nih.gov

Carbamate at C4: Derivatives with the carbamate fragment at the 4-position showed significant selectivity for BuChE inhibition. nih.gov

Carbamate at C5: Placing the carbamate at the 5-position resulted in potent dual inhibitors of both AChE and BuChE. nih.gov

Carbamate at C6: Moving the carbamate to the 6-position led to moderate and selective AChE inhibition. nih.gov

Carbamate at C8: Compounds with the carbamate at the 8-position were potent and selective AChE inhibitors. nih.gov

Another example is seen with 8-hydroxyquinoline derivatives targeting MMPs. A study synthesizing two series of these compounds found that derivatives with substituents at the C-7 position on the quinoline ring had lower IC50 values (indicating higher potency) against MMP-2 and MMP-9 compared to those with substituents at the C-5 position. nih.gov These findings underscore the critical role of substituent positioning in optimizing the binding affinity and functional outcome of quinoline-based inhibitors.

Mechanistic Exploration of Biological Activities (In Vitro)

The diverse pharmacological effects of quinoline derivatives stem from their ability to interact with a variety of biological targets, most notably enzymes. In vitro studies are essential for elucidating the specific mechanisms of these interactions.

Enzyme Inhibition Studies

Quinoline derivatives have been identified as inhibitors of several key enzymes implicated in a range of diseases.

Matrix Metalloproteinases (MMP-2/9): MMPs, particularly MMP-2 and MMP-9, are crucial in cancer progression and metastasis. Certain 8-hydroxyquinoline derivatives have been developed as potent inhibitors of these enzymes. researchgate.netresearchgate.net For example, compounds 5e and 5h from one study showed inhibitory activities against MMP-2/9 at submicromolar concentrations and also reduced the expression of these enzymes in the A549 cell line. researchgate.netresearchgate.net The inhibitory effect is often linked to the metal-chelating properties of the 8-hydroxyquinoline scaffold. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The inhibition of AChE and BuChE is a primary strategy for treating Alzheimer's disease. nih.gov Numerous quinoline derivatives have been developed for this purpose. nih.gov For instance, a series of quinoline-O-carbamate derivatives yielded compound 3f as a potent, reversible dual inhibitor of both eeAChE (IC50 = 1.3 µM) and eqBuChE (IC50 = 0.81 µM). nih.gov Another study on morpholine-bearing quinoline derivatives identified compound 11g as the most potent dual inhibitor against AChE (IC50 = 1.94 µM) and BChE (IC50 = 28.37 µM). mdpi.com

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, making it an excellent target for antibiotics. nih.govmdpi.com Quinolones function by inhibiting this enzyme, which leads to the cessation of bacterial growth and, at higher concentrations, cell death. nih.govmdpi.com One study reported a novel quinoline derivative, compound 14 , which exhibited potent, broad-spectrum antimicrobial activity and was found to be a significant inhibitor of E. coli DNA gyrase with an IC50 value of 3.39 µM. nih.gov These inhibitors typically act by stabilizing the gyrase-DNA complex, which prevents the re-ligation of DNA strands. mdpi.com

Lanosterol 14α-demethylase: This enzyme (also known as CYP51) is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. rsc.orgresearchgate.net Its inhibition is a key mechanism for antifungal drugs. nih.govnih.gov While specific studies on 8-methyl-N-(propan-2-yl)quinolin-5-amine are unavailable, other heterocyclic compounds are known to target this enzyme effectively. rsc.orgresearchgate.net

Inhibitory Activities of Select Quinoline Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | Key Derivative | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Quinoline-O-carbamate | eeAChE | 3f | 1.3 | nih.gov |

| Quinoline-O-carbamate | eqBuChE | 3f | 0.81 | nih.gov |

| Morpholine-bearing quinoline | AChE | 11g | 1.94 | mdpi.com |

| Morpholine-bearing quinoline | BChE | 11g | 28.37 | mdpi.com |

| Novel quinoline derivative | DNA Gyrase (E. coli) | 14 | 3.39 | nih.gov |

Understanding the kinetics of enzyme inhibition provides deeper insight into the inhibitor's mechanism of action. embrapa.br Kinetic studies can determine whether an inhibitor binds reversibly or irreversibly and can distinguish between different modes of inhibition, such as competitive, non-competitive, or mixed-type. youtube.com

For example, kinetic analysis of the AChE inhibition by quinoline-O-carbamate derivative 3f was performed using Lineweaver-Burk plots. The results, which showed increases in both the slope (lower Vmax) and the y-intercept (higher Km) with increasing inhibitor concentration, indicated a mixed-type reversible inhibition. The inhibition constant (Ki) for this compound was determined to be 1.73 µM. nih.gov Similarly, kinetic studies of morpholine-bearing quinoline derivatives 11a and 11g also demonstrated that they acted as mixed-type AChE inhibitors. mdpi.com This type of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, interfering with both substrate binding and catalysis.

Molecular docking and structural studies are used to identify the specific interactions between an inhibitor and the amino acid residues within the enzyme's active site. These interactions are fundamental to the inhibitor's binding affinity and selectivity.

In the case of AChE inhibitors, many quinoline derivatives are designed to interact with two key regions: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). mdpi.commdpi.com Molecular docking of the morpholine-bearing quinoline derivative 11a into the AChE active site revealed that it could act as a dual binding site inhibitor, consistent with its mixed-type kinetics. The phenylamino-quinoline core of the molecule was found to interact with key residues in the CAS, such as Trp86 and Tyr337, while other parts of the molecule extended towards the PAS. mdpi.com

For DNA gyrase inhibitors, the mechanism involves the quinolone molecule intercalating into the DNA near the cleavage site and coordinating with a magnesium ion. mdpi.com This interaction stabilizes the complex formed between the enzyme and the cleaved DNA, ultimately poisoning the enzyme and preventing DNA re-ligation. mdpi.com The quinoline ring itself plays a pivotal role in the gyrase inhibitory activity of these molecules. researchgate.net

Receptor Binding and Modulation (e.g., CRF1 receptor antagonism, TLR7 agonism)

While direct studies on the receptor binding and modulation profile of This compound are not extensively available in publicly accessible literature, the quinoline scaffold is a well-recognized pharmacophore in the development of modulators for various receptors. The potential for this compound and its derivatives to engage with targets such as the Corticotropin-Releasing Factor 1 (CRF1) receptor and Toll-like Receptor 7 (TLR7) can be inferred from research on structurally related molecules.

Ligand-Receptor Interaction Profiling

The interaction of a ligand with its receptor is governed by a variety of non-covalent forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The specific profile of these interactions determines the affinity and selectivity of the ligand for its target. For quinoline-based compounds, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking interactions with aromatic residues in the receptor's binding pocket.

In the context of CRF1 receptor antagonists, for example, nonpeptide antagonists are known to produce anxiolytic-like effects in various animal models. yizimg.com The binding affinity of these compounds is highly dependent on their structural features. For instance, in a series of (8β)-6-methylergoline amide derivatives, the nature of the N1-substituent significantly influenced the binding affinity for vascular 5HT2 receptors, with an isopropyl substituent often leading to maximum affinity. nih.gov This highlights the importance of substituents on the core structure in defining the ligand-receptor interaction profile.

For TLR7 agonists, a common pharmacophore often includes a 2-aminopyridine (B139424) or a similar hydrogen bond donor-acceptor system, a hydrophobic aliphatic tail, and a benzyl (B1604629) group. nih.gov While This compound does not fit this exact template, its amino and quinoline nitrogen atoms could potentially engage in key hydrogen bonding interactions within the TLR7 binding site.

Signaling Pathway Analysis (In Vitro)

The binding of a ligand to its receptor initiates a cascade of intracellular signaling events. The nature of this signaling can be agonistic or antagonistic.

TLR7 Agonism: TLR7 activation, typically by single-stranded RNA or small molecule agonists, leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB and IRF7. nih.gov Activated NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. nih.gov In vitro studies on TLR7/8 agonists have demonstrated their ability to induce the secretion of these cytokines in human peripheral blood mononuclear cells (PBMCs). For example, a dual TLR7/8 agonist was shown to increase levels of TNF-α, IFN-γ, and IL-12p40 in PBMCs. mdpi.com

CRF1 Receptor Antagonism: CRF1 receptors are G-protein coupled receptors that, upon binding of the endogenous ligand CRF, primarily couple to Gs proteins to activate the adenylyl cyclase pathway, leading to increased intracellular cyclic AMP (cAMP) levels. yizimg.com An antagonist would block this effect. In vitro analysis of CRF1 receptor antagonists typically involves measuring their ability to inhibit CRF-stimulated cAMP production in cell lines expressing the receptor.

Interaction with Nucleic Acids and Macromolecular Structures (e.g., G-quadruplex stabilization, DNA intercalation)

The planar aromatic structure of the quinoline ring system is a key feature that suggests a potential for interaction with nucleic acids, either through intercalation between base pairs of duplex DNA or by stacking on the terminal G-quartets of G-quadruplex (G4) structures.

G-quadruplexes are non-canonical four-stranded DNA structures that can form in guanine-rich sequences, such as those found in telomeres and the promoter regions of some oncogenes. wur.nl The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and downregulate oncogene expression, making G4 stabilizers a topic of interest in anticancer drug development. wur.nl

Studies on derivatives of indolo[3,2-b]quinoline (quindoline) have shown that these compounds can act as potent G-quadruplex stabilizing ligands. yizimg.com Molecular modeling studies suggest that the crescent-like shape of the quindoline (B1213401) skeleton allows it to interact with at least two guanines, thereby stabilizing the G-quadruplex. yizimg.com The introduction of a positive charge, for instance through N-methylation, can enhance the electrostatic interaction between the ligand and the negatively charged phosphate (B84403) backbone of the G-quadruplex. yizimg.commdpi.com

While specific data for This compound is not available, its quinoline core provides a structural basis for potential G-quadruplex interaction. The methyl and N-(propan-2-yl) substituents would influence the steric and electronic properties, which would in turn affect the binding affinity and selectivity for different G-quadruplex topologies.

Membrane Interaction and Permeation Studies (In Vitro Models)

The ability of a compound to cross biological membranes is a critical factor for its bioavailability and intracellular target engagement. For quinoline derivatives, their lipophilicity plays a significant role in membrane permeation. The lipophilicity can be modulated by the nature and position of substituents on the quinoline ring.

In vitro models to study membrane permeability include parallel artificial membrane permeability assays (PAMPA) and cell-based assays like the Caco-2 permeability assay. While specific studies on the membrane interaction and permeation of This compound are not documented, research on related 8-hydroxyquinoline derivatives has shown that their biological activities can be influenced by lipophilicity. nih.gov For instance, increased lipophilicity in some series of 8-hydroxyquinoline-2-carboxamide (B1621332) derivatives was positively correlated with their antiviral activity, likely due to enhanced cell penetration. nih.gov The N-(propan-2-yl) group in This compound would be expected to increase its lipophilicity compared to an unsubstituted amine, potentially favoring membrane permeation.

Investigation of In Vitro Antimicrobial Mechanisms

The antimicrobial mechanisms of quinoline derivatives are diverse and can involve multiple cellular targets. For some quinolone antibiotics, the primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. However, other quinoline compounds may exert their antimicrobial effects through different pathways.

For instance, studies on 5,8-dihydroxy-1,4-naphthoquinone, which shares a bicyclic aromatic core, have shown that its antimicrobial effects against Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans involve membrane damage and disruption of membrane integrity. nih.gov This leads to leakage of intracellular components like proteins and DNA. nih.gov Additionally, this compound was found to disrupt the respiratory chain in these microorganisms. nih.gov It is plausible that This compound and its derivatives could share similar mechanisms involving membrane disruption, given the lipophilic nature of the quinoline scaffold.

Antibacterial Activity against Specific Bacterial Strains (In Vitro)

The quinoline scaffold is present in a number of antibacterial agents. The in vitro antibacterial activity of quinoline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following table summarizes the in vitro antibacterial activity of some quinolone derivatives against representative bacterial strains. It is important to note that these are not the subject compound but are structurally related and demonstrate the potential of the broader chemical class.

| Compound/Drug | Bacterial Strain | MIC (µg/mL) |

| Compound 19a2 | Staphylococcus aureus (MRSA) | <0.008 |

| Compound 19a4 | Staphylococcus aureus (MRSA) | <0.008 |

| Compound 19a5 | Staphylococcus aureus (MRSA) | <0.008 |

| Ciprofloxacin | Staphylococcus aureus (MRSA) | 1 |

| Levofloxacin | Staphylococcus aureus (MRSA) | 4 |

| Gemifloxacin | Staphylococcus aureus (MRSA) | 0.06 |

| Data sourced from a study on quinolone/naphthyridone derivatives and is intended for illustrative purposes of the potential of related scaffolds. nih.gov |

These findings suggest that modifications to the quinoline core and its side chains can lead to potent antibacterial agents. The activity of This compound would need to be empirically determined through in vitro testing against a panel of clinically relevant bacterial strains.

Antifungal Activity Assessment (In Vitro)

Derivatives based on the quinoline scaffold have demonstrated notable in vitro antifungal properties against a range of pathogenic fungi. Studies on 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives, which share the core quinoline structure, have shown potent activity against various Candida species. nih.gov Certain compounds within this series, particularly those with N-(4-bromo-2-methylphenyl)amino or N-(4-bromo-3-methylphenyl)amino substitutions, exhibited significant antifungal efficacy, with minimum inhibitory concentrations (MICs) as low as 0.8 µg/mL against all tested Candida species. nih.gov These values indicate more potent activity than the reference drug fluconazole (B54011) in the same study. nih.gov

Similarly, research into 8-hydroxyquinoline-5-ylidene thiosemicarbazone derivatives has identified compounds with exceptional antifungal efficacy. nih.govnih.govnih.gov One of the most active compounds, A14, displayed remarkable potency against Cryptococcus gattii, C. neoformans, C. glabrata, and C. auris, with MICs ranging from ≤0.0313 to 2 µg/mL. nih.govnih.gov Other 8-hydroxyquinoline derivatives have also shown potent activity against economically important phytopathogenic fungi like B. cinerea and S. sclerotiorum, with some compounds registering half-maximal effective concentrations (EC50) in the low nanomolar range, outperforming the commercial fungicide azoxystrobin. rsc.orgrsc.org

The following table summarizes the in vitro antifungal activity of selected quinoline derivatives against various fungal pathogens.

| Derivative Class | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 6-(N-(4-bromo-2-methylphenyl)amimo)-7-methylthio-5,8-quinolinedione | Candida species | 0.8 - 6.3 | nih.gov |

| 6-(N-(4-bromo-3-methylphenyl)amino)-7-methylthio-5,8-quinolinedione | Candida species | 0.8 - 6.3 | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (Compound A14) | Cryptococcus neoformans | ≤0.0313 - 2 | nih.govnih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (Compound A14) | Candida auris | ≤0.0313 - 2 | nih.govnih.gov |

| 8-hydroxyquinoline derivative (Compound 2) | Sclerotinia sclerotiorum | EC50: 0.0016 mM | rsc.orgrsc.org |

Antiviral Activity Evaluation (In Vitro)

The quinoline core is a recognized pharmacophore in the development of antiviral agents. nih.gov Although data specifically on this compound is scarce, related structures have been evaluated for their in vitro antiviral effects. For instance, a series of 5-amino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives were synthesized and tested as inhibitors of Casein Kinase 2 (CSNK2A), a host factor implicated in viral replication. mdpi.comresearchgate.net These compounds demonstrated inhibition of Mouse Hepatitis Virus (MHV), a type of coronavirus, with IC50 values in the 10–20 µM range. mdpi.com

Other research has focused on different viral targets. Quinoline-based allosteric inhibitors of HIV-1 integrase (ALLINIs) have been developed, with substitutions at the 8-position of the quinoline ring influencing antiviral potency. nih.gov Specifically, an 8-bromo substituted analogue showed good antiviral properties against a wild-type HIV-1 construct. nih.gov Furthermore, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been identified as inhibitors of Zika virus (ZIKV) replication, with some compounds showing activity comparable to the known antimalarial drug mefloquine. nih.gov In another study, isoquinolone derivatives were identified as inhibitors of influenza virus polymerase, though efforts were needed to mitigate cytotoxicity. nih.gov These examples highlight the versatility of the quinoline scaffold in targeting diverse viruses through various mechanisms of action.

In Vitro Anticancer Mechanism Research in Cell Lines (Focus on Molecular Pathways)

The anticancer potential of quinoline derivatives has been extensively investigated in various cancer cell lines, with research focusing on their ability to trigger programmed cell death, halt cell proliferation, and disrupt cancer cell metabolism.

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

A key mechanism of anticancer action for quinoline derivatives is the induction of apoptosis. An 8-aminoquinoline-naphthyl copper complex (Cu8AqN) was shown to effectively induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Mechanistic studies revealed that this compound triggered the intrinsic apoptotic pathway, evidenced by the loss of mitochondrial membrane potential and a subsequent increase in caspase-9 activity. nih.gov The execution of apoptosis was confirmed by the activation of caspase-3/7 and the observation of nuclear fragmentation. nih.gov Furthermore, the complex modulated the expression of apoptotic regulatory proteins, leading to an increased Bax/Bcl-2 ratio, which favors cell death. nih.gov Other quinoline-based compounds, such as 8-methoxypyrimido nih.govmdpi.comthieno(2,3-b)quinoline-4(3H)-one (MPTQ), have also been shown to induce apoptosis in cancer cells. nih.gov

Cell Cycle Arrest Mechanisms (In Vitro)

In addition to inducing apoptosis, quinoline derivatives can inhibit cancer cell proliferation by arresting the cell cycle at critical checkpoints. For example, a novel bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline was found to inhibit the proliferation of breast cancer cells (MCF-7) by causing cell cycle arrest in the S phase. researchgate.net Other studies have focused on the G2/M checkpoint. A series of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives, which contain a different core structure but are relevant for their mechanism, were found to induce G2/M phase arrest in HeLa cells. nih.gov This arrest was associated with the increased expression of key cell cycle regulatory proteins, including cdc2 and cyclin B1, which are crucial for the G2 to M phase transition. nih.gov This demonstrates that interfering with cell cycle progression is a viable anticancer strategy for complex heterocyclic compounds.

Interference with Cellular Metabolic Enzymes (In Vitro)

Targeting the altered metabolism of cancer cells is an emerging and effective anticancer strategy. Quinoline derivatives have been identified as potent inhibitors of key metabolic enzymes. A notable example is the targeting of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical glycolytic enzyme that is overexpressed in many tumors. nih.govpatsnap.com A series of quinoline-8-sulfonamide (B86410) derivatives were designed as PKM2 modulators. nih.gov In vitro experiments confirmed that a lead compound from this series could reduce intracellular pyruvate levels in A549 lung cancer cells, impacting cell viability and cell cycle distribution. nih.gov

Beyond glycolysis, quinoline derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. nih.gov Compounds with pyrazolo[3,4-g]isoquinoline and pyrido[3,4-g]quinazoline scaffolds have shown potent inhibitory activity against kinases like Haspin, CLK1, and DYRK1A. mdpi.comresearchgate.net This inhibition disrupts cellular signaling pathways that drive tumor growth and progression, highlighting the role of these derivatives as multi-targeted agents.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution NMR Spectroscopy for Complex Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within 8-methyl-N-(propan-2-yl)quinolin-5-amine can be mapped out.

Detailed analysis of related quinoline (B57606) structures provides a basis for interpreting the spectra of the target compound. For the parent 8-methylquinoline (B175542), proton signals for the quinoline ring appear in the aromatic region (typically δ 7.0-9.0 ppm), with the methyl group protons showing a characteristic singlet at approximately δ 2.8 ppm. chemicalbook.com In this compound, the introduction of the N-(propan-2-yl)amino group at the C5 position significantly influences the chemical shifts. The proton of the secondary amine (N-H) would be expected to appear as a broad singlet, its exact position being sensitive to solvent and concentration. The isopropyl group would introduce a septet for the C-H proton and a doublet for the two equivalent methyl (CH₃) groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.orgrsc.org The spectrum for this compound would show distinct signals for each of the 13 unique carbon atoms. The quinoline ring carbons would resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the methyl and isopropyl groups would appear in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals by revealing proton-proton and proton-carbon connectivities over two to three bonds. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive, based on data from analogous structures.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinoline-H | 7.0 - 8.9 | 115 - 150 |

| 8-CH₃ | ~2.8 (singlet) | ~18 |

| 5-NH | Variable (broad singlet) | N/A |

| Isopropyl-CH | Multiplet (septet) | ~45-50 |

| Isopropyl-CH₃ | Doublet | ~22-24 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. For this compound (C₁₃H₁₆N₂), the calculated molecular weight is 200.28 g/mol . amadischem.com

Using techniques like Electrospray Ionization (ESI), the compound would be ionized, typically forming the protonated molecule [M+H]⁺ with a measured mass-to-charge ratio (m/z) of approximately 201.29. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the confirmation of the molecular formula C₁₃H₁₆N₂. rsc.org

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting pattern is a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of the isopropyl group: A significant fragmentation would be the cleavage of the C-N bond, resulting in the loss of a propan-2-yl radical to yield a fragment ion.

Loss of a methyl group: Cleavage of a methyl radical from the isopropyl moiety or the quinoline ring.

Ring fragmentation: Complex fragmentation of the quinoline ring system itself, which is characteristic of this heterocyclic core. nih.gov

Analysis of the fragmentation of the related 8-methylquinoline shows a strong molecular ion peak at m/z 143, with major fragments at m/z 142 (loss of H), 129, and 115. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₃H₁₆N₂ | - |

| Molecular Weight | 200.28 g/mol | - |

| [M+H]⁺ Ion (Predicted) | ~201.29 m/z | ESI-MS |

| Major Fragment (Predicted) | Loss of C₃H₇ | MS/MS |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. rsc.org

For this compound, the FTIR spectrum would display several characteristic absorption bands:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups appear just below 3000 cm⁻¹. mdpi.com

C=C and C=N Stretches: Multiple sharp bands in the 1500-1600 cm⁻¹ region are characteristic of the quinoline ring's aromatic framework. mdpi.com

C-N Stretch: The stretching vibration for the alkyl-aryl amine C-N bond would be found in the 1250-1350 cm⁻¹ range.

These spectral features confirm the presence of the key amine and aromatic functionalities and can be used to study intermolecular interactions, such as hydrogen bonding. rsc.orgmdpi.com

Table 3: Predicted Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C/C=N | Stretch | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

UV-Visible Spectroscopy for Electronic Transitions and Interaction Monitoring

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic systems like quinoline have characteristic absorption spectra due to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions of their conjugated systems. researchgate.netnist.gov

The spectrum of this compound in a suitable solvent like ethanol (B145695) would be expected to show strong absorption bands in the UV region. The quinoline ring itself exhibits characteristic peaks; for example, related quinoline derivatives show absorption maxima around 235 nm and 310 nm. researchgate.net The presence of the amino group (an auxochrome) at the C5 position and the methyl group at C8 would likely cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted quinoline. researchgate.net This technique is particularly useful for quantifying the concentration of the compound and for monitoring interactions, such as complex formation with metal ions, which often leads to significant changes in the absorption spectrum. nih.gov

Table 4: Predicted UV-Visible Absorption Data

| Transition Type | Expected Wavelength Range (nm) | Associated Moiety |

| π → π | 230 - 250 | Quinoline Ring |

| n → π / π → π* | 300 - 380 | Quinoline Ring & Amino Group |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to generate a precise electron density map of the molecule. mdpi.com

This analysis yields crucial structural parameters, including:

Bond lengths and angles: Providing exact measurements for every bond in the molecule.

Torsional angles: Defining the conformation of the molecule, such as the orientation of the isopropyl group relative to the quinoline plane.

Planarity: Confirming the planarity of the quinoline ring system. nih.gov

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonds (e.g., from the N-H group) and π-π stacking interactions between quinoline rings. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is the vibrational analogue of electronic circular dichroism. Since this compound is not inherently chiral, VCD spectroscopy would not be applicable unless it is part of a chiral system, such as a complex with a chiral metal center or if it were derivatized with a chiral auxiliary. If a chiral analog were synthesized, VCD would be a powerful tool for determining its absolute configuration in solution by comparing the experimental spectrum to one predicted by quantum chemical calculations.

Scanning Electron Microscopy (SEM) for Surface Morphology Studies

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and composition. While not used to characterize the molecule itself, SEM is highly valuable for studying the macroscopic applications of the compound. For instance, many quinoline derivatives are investigated as corrosion inhibitors. rsc.org In such studies, SEM is used to visualize the surface of a metal, such as carbon steel, before and after exposure to a corrosive environment with and without the inhibitor. The resulting images can provide clear evidence of the formation of a protective film on the metal surface by the inhibitor molecules, showing a smoother, less damaged morphology compared to the unprotected metal. rsc.org This provides direct visual confirmation of the compound's function in a specific application.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. tandfonline.com Modern synthetic chemistry, however, is increasingly focused on developing greener and more efficient protocols.

Future research could focus on applying sustainable methodologies to the synthesis of 8-methyl-N-(propan-2-yl)quinolin-5-amine and its analogs. This includes the use of nanocatalysts, which offer high yields, shorter reaction times, and the possibility of solvent-free conditions. nih.gov For instance, nanocatalysts have been successfully employed in the Friedländer annulation process to produce a variety of quinoline derivatives. nih.gov Another promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinolines in a single, atom-economical step. rsc.org The development of MCRs for the synthesis of polysubstituted quinolines is an active area of research. rsc.org Furthermore, catalyst-based synthetic approaches using various metals like silver, gold, nickel, and iron, as well as biocatalysts, are being explored to create more environmentally friendly and efficient routes to quinoline derivatives. nih.gov

A potential synthetic strategy for this compound could involve the initial synthesis of 8-methylquinolin-5-amine (B1296669), followed by N-alkylation with an isopropyl group. The synthesis of 8-aminoquinolines can be achieved through methods such as the nitration of quinoline followed by reduction, or the amination of a corresponding halo-quinoline. wikipedia.org The subsequent N-alkylation would need to be optimized to ensure selective mono-alkylation. thieme-connect.de

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

| Friedländer Synthesis | Well-established, versatile | Can require harsh conditions, may produce byproducts | Applicable for the core quinoline structure. |

| Nanocatalysis | High efficiency, reusability, mild conditions, often solvent-free | Catalyst preparation and cost can be a factor | A green alternative for the synthesis of the 8-methylquinoline (B175542) core. nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity of products | Can be challenging to optimize for specific substitution patterns | Could potentially construct the substituted quinoline in a single step. rsc.org |

| Catalytic Amination/Alkylation | Can provide direct access to amino-quinolines | May require specific catalysts and optimization to control selectivity | A plausible route for the final N-isopropyl functionalization step. thieme-connect.de |

Exploration of New Chemical Reactivity Profiles

The reactivity of the quinoline ring is influenced by the nature and position of its substituents. The presence of an amino group at the C5 position and a methyl group at the C8 position in this compound suggests several avenues for exploring its chemical reactivity.

The amino group at C5 can undergo a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. researchgate.netacs.org The reactivity of this amino group can be modulated by the electronic effects of the 8-methyl group. Furthermore, the quinoline ring itself is susceptible to electrophilic substitution reactions, with the position of substitution being directed by the existing substituents. For instance, halogenation of 8-substituted quinolines has been shown to occur at the C5 position. researchgate.net

The methyl group at C8 can also be a site for functionalization. For example, oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, providing a handle for further synthetic modifications. nih.gov The reactivity of 8-methylquinoline is known to include reactions with strong oxidizing agents and acids. researchgate.netnih.gov

Future research could systematically investigate the reactivity of this compound, exploring reactions such as:

Directed C-H functionalization: The 8-aminoquinoline (B160924) moiety is a well-known directing group for C-H activation, enabling the introduction of various functional groups at specific positions on the quinoline or a tethered substrate. nih.govacs.org

Condensation reactions: The amino group can be reacted with various carbonyl compounds to form imines or other heterocyclic systems. nih.gov

Oxidative and reductive reactions: Exploring the stability and transformation of the compound under various oxidative and reductive conditions could reveal new synthetic pathways and potential applications.

Rational Design of Quinoline-Based Molecular Probes for Biological Systems

Quinoline derivatives are widely recognized for their fluorescent properties and have been extensively developed as molecular probes for detecting metal ions, monitoring pH, and for live-cell imaging. nih.govacs.org The fluorescence of the quinoline core is often sensitive to its chemical environment, making it an excellent scaffold for sensor design. researchgate.net

8-Hydroxyquinoline (B1678124) is a classic example of a quinoline-based fluorophore used in metal ion sensing. semanticscholar.org While this compound lacks the hydroxyl group, the 5-amino group can also act as a recognition site for analytes. The nitrogen atom in the quinoline ring and the exocyclic amino group can both participate in coordination with metal ions, potentially leading to changes in the compound's photophysical properties.

Future research in this area could involve:

Designing fluorescent sensors for metal ions: The compound could be investigated for its ability to selectively bind to and detect specific metal ions, such as Fe³⁺, Cu²⁺, or Zn²⁺, which are biologically important. rsc.orgnih.gov The binding event could lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off").

Developing pH-sensitive probes: The basic nitrogen atoms in the quinoline ring and the amino group could make the compound's fluorescence responsive to changes in pH, allowing for its use as a pH sensor in biological systems. nih.gov

Creating probes for bioimaging: The lipophilicity of the molecule, imparted by the methyl and isopropyl groups, may facilitate its entry into cells, making it a candidate for live-cell imaging applications. nih.gov Modifications to the quinoline scaffold could further enhance its photostability and quantum yield.

Table 2: Potential Applications of Quinoline-Based Molecular Probes

| Application | Design Principle | Potential of this compound |

| Metal Ion Sensing | Coordination of the metal ion with the quinoline nitrogen and/or a substituent, leading to a change in fluorescence. | The 5-amino group and quinoline nitrogen could act as a chelating unit for metal ions. rsc.orgnih.gov |

| pH Sensing | Protonation or deprotonation of the quinoline nitrogen or amino substituent, affecting the electronic structure and fluorescence. | The basic nature of the nitrogen atoms suggests potential for pH-dependent fluorescence. nih.gov |

| Live-Cell Imaging | Good cell membrane permeability, high fluorescence quantum yield, and low cytotoxicity. | The lipophilic nature may aid cell entry, but photophysical properties and toxicity would need to be evaluated. nih.gov |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry plays a crucial role in modern drug discovery and materials science, allowing for the prediction of molecular properties and the rational design of new compounds. researchgate.net Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the electronic structure, reactivity, and biological activity of molecules.

For this compound, computational studies could provide valuable insights into:

Electronic properties: DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov These parameters are crucial for predicting reactivity and intermolecular interactions.

Structure-activity relationships (SAR): If a series of analogs of this compound were synthesized and tested for a particular biological activity, QSAR models could be developed to correlate their structural features with their activity. researchgate.net This would enable the in silico design of more potent compounds.

Docking studies: If a potential biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound to the target protein, providing insights into its mechanism of action. researchgate.net

Recent studies have utilized computational methods to investigate the properties of various quinoline derivatives, including their potential as anticancer agents and their interactions with biological targets. researchgate.netnih.gov

Discovery of Novel In Vitro Biological Targets and Mechanisms of Action

Quinoline derivatives are known to exhibit a wide range of in vitro biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. rsc.orgnih.gov The specific substitution pattern of this compound suggests that it could also possess interesting biological activities.

Anticancer activity: Many quinoline derivatives have shown potent anticancer activity through various mechanisms, such as the inhibition of topoisomerase, kinases, and DNA methyltransferases. nih.govbiorxiv.org The presence of the 8-methyl group and the 5-amino group could influence its interaction with biological macromolecules.

Antimicrobial activity: Quinolone antibiotics, a class of quinoline derivatives, are widely used to treat bacterial infections. researchgate.net The potential of this compound as an antibacterial or antifungal agent could be explored against a panel of pathogenic microorganisms.

Antimalarial activity: 8-Aminoquinolines, such as primaquine (B1584692) and tafenoquine, are important antimalarial drugs. wikipedia.org The structural similarity of this compound to this class of compounds makes it a candidate for antimalarial screening. nih.gov

Future research should involve screening this compound against a diverse panel of biological targets to identify any potential therapeutic applications. Mechanistic studies would then be required to elucidate its mode of action.

Table 3: Examples of In Vitro Biological Activities of Substituted Quinoline Derivatives

| Quinoline Derivative Class | Biological Activity | Potential Relevance for this compound |

| 2-Substituted Quinolines | Antileishmanial nih.gov | The quinoline core is a key pharmacophore. |

| 4-Aminoquinolines | Antimalarial, Anticancer nih.gov | The amino group is a common feature in bioactive quinolines. |

| 8-Hydroxyquinolines | Antiviral, Antifungal mdpi.com | The 8-position is critical for activity, though the substituent differs. |

| 8-Aminoquinolines | Antimalarial, Anticancer nih.govnih.gov | The 8-aminoquinoline scaffold is a known privileged structure. |

| 5-Aminoquinolines | Antibacterial researchgate.net | The 5-amino substituent is present in the target compound. |

Potential Applications in Materials Science or Analytical Chemistry (e.g., sensors, catalysts, non-biological probes)

Beyond biological applications, the unique electronic and structural properties of quinoline derivatives make them attractive for use in materials science and analytical chemistry.

Catalysis: Quinoline derivatives have been investigated as ligands for metal catalysts in various organic reactions. nih.gov The nitrogen atom of the quinoline ring can coordinate to a metal center, influencing its catalytic activity. The specific steric and electronic properties of this compound could make it a useful ligand in catalysis.

Sensors: As discussed in section 7.3, quinoline-based compounds are excellent candidates for the development of fluorescent sensors for a variety of analytes. In a non-biological context, these sensors could be used for environmental monitoring or in industrial process control.

Organic electronics: The conjugated π-system of the quinoline ring makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs). The substituents on the quinoline core can be tuned to modify the electronic properties of the material.

Future research in this area could explore the incorporation of this compound into polymeric materials or its use as a component in the synthesis of functional dyes or electronic materials.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 8-methyl-N-(propan-2-yl)quinolin-5-amine, and how are intermediates characterized?

Answer:

- Synthetic Routes : Common methods involve coupling reactions between quinoline derivatives and isopropylamine under anhydrous conditions. For example, 5-bromo intermediates (e.g., 5-bromo-N-(quinolin-2-yl)pentanamide) are reacted with isopropylamine in dichloromethane using triethylamine as a base .

- Characterization : Intermediates are validated via LC/MS (e.g., m/z 439.30 for protonated molecular ions) and purified via flash chromatography (eluent: hexane/acetone gradients) .

- Quality Control : Final products require NMR (¹H/¹³C) for structural confirmation and HPLC for purity (>95%) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and isopropyl group resonances (δ 1.2–1.6 ppm for CH₃ and δ 4.0–4.5 ppm for CH) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves conformational preferences (e.g., planarity of the quinoline ring) .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Answer:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 3 h at 100°C vs. 24 h conventionally) .

Q. Q4. How do structural modifications (e.g., methyl or halogen substitutions) influence the physicochemical properties of this compound?

Answer:

- Lipophilicity : Methyl groups increase logP values (measured via reverse-phase HPLC), enhancing membrane permeability .

- Electronic Effects : Halogen substitutions (e.g., Cl at position 5) alter π-π stacking interactions, detectable via UV-vis spectroscopy .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the isopropylamine moiety .

Theoretical and Mechanistic Insights

Q. Q5. What theoretical frameworks guide the design of this compound for biological applications?

Answer:

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to targets like kinase enzymes .

- QSAR Studies : Substituent effects on bioactivity are modeled using Hammett constants (σ) and steric parameters (Es) .

- Fluorescence Quenching : Theoretical models (e.g., Stern-Volmer plots) explain interactions with biomacromolecules .

Q. Q6. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Answer:

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to identify fluxional behavior .

- Crystal Packing : X-ray may show non-covalent interactions (e.g., H-bonding) absent in solution-phase NMR .

- Complementary Techniques : Pair solid-state IR with solution-phase spectroscopy to reconcile discrepancies .

Applications in Research

Q. Q7. What methodologies are used to evaluate the fluorescent properties of this compound derivatives?

Answer:

- Emission Spectra : Measure λmax (e.g., 450–550 nm) and quantum yield (vs. quinine sulfate standard) .

- Probe Design : Attach fluorophores (e.g., dansyl) via amide linkages to track cellular uptake via confocal microscopy .

- Sensitivity Testing : Titrate with metal ions (e.g., Zn²⁺) to assess fluorescence quenching (limit of detection: ~10 nM) .

Q. Q8. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?

Answer:

- Scaffold Diversification : Synthesize analogs with varied substituents (e.g., -OCH₃, -NO₂) at positions 5 and 8 .

- Biological Assays : Test inhibition of enzymatic targets (e.g., IC₅₀ values against tyrosine kinases) .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity .

Methodological Challenges

Q. Q9. What strategies mitigate low yields during the final purification of this compound?

Answer:

Q. Q10. What ethical and safety protocols are essential when handling this compound in research?

Answer:

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (LD₅₀ in rodents) .

- Waste Disposal : Neutralize reaction waste with 10% HCl before disposal to degrade reactive intermediates .

- Regulatory Compliance : Document usage under non-medical research permits (e.g., institutional review board approval) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.